2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate
Description
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a nitrophenyl group and a chlorobenzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C15H10ClNO5 |
|---|---|
Molecular Weight |
319.69 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-chlorobenzoate |
InChI |
InChI=1S/C15H10ClNO5/c16-12-3-1-2-11(8-12)15(19)22-9-14(18)10-4-6-13(7-5-10)17(20)21/h1-8H,9H2 |
InChI Key |
XUSROAJGIMIJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature, leading to the formation of the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-chlorobenzoate.
Hydrolysis: 3-Chlorobenzoic acid and 4-nitrophenol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and as a substrate for esterases.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate involves its interaction with nucleophiles and enzymes. The ester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 4-chlorobenzoate
- 4-Nitrophenyl 2-chlorobenzoate
- 4-Nitrophenyl benzoate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate is unique due to the specific positioning of the nitro and chloro groups, which influence its reactivity and interaction with other molecules. This compound’s distinct structure makes it valuable for studying the effects of substituents on ester reactivity and for developing new synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
